molecular formula C10H11ClO2 B2354220 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane CAS No. 66931-55-3

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane

Cat. No.: B2354220
CAS No.: 66931-55-3
M. Wt: 198.65
InChI Key: ZDNBCVOWXDVDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane, also known by its IUPAC name 2-{[(4-chlorobenzyl)oxy]methyl}oxirane, is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) and a 4-chlorophenyl group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane has several scientific research applications:

Safety and Hazards

The compound is associated with the GHS07 and GHS08 pictograms, indicating that it may cause certain health hazards . The signal word for this compound is "Warning" . Specific hazard statements and precautionary statements are not provided in the search results.

Preparation Methods

The synthesis of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane typically involves the reaction of 4-chlorobenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions that form more stable products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane can be compared with other similar compounds, such as:

    2-(4-Bromophenyl)oxirane: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)oxirane: Contains a fluorine atom in place of chlorine.

    2-(4-Methylphenyl)oxirane: Features a methyl group instead of chlorine.

These compounds share the oxirane

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNBCVOWXDVDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.